2,4,5-Trimethyloxolan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4,5-trimethyloxolan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-4-5(2)9-6(3)7(4)8/h4-7H,8H2,1-3H3 |
InChI Key |
KTYSMWXLTWWJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1N)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,5 Trimethyloxolan 3 Amine and Its Precursors
Stereoselective and Stereospecific Approaches to Oxolane Ring Formation
The construction of the tetrahydrofuran (B95107) (oxolane) ring with control over the relative and absolute stereochemistry of its substituents is a cornerstone of modern organic synthesis. google.comthieme-connect.de Various methods have been developed for the stereoselective synthesis of polysubstituted tetrahydrofurans, which can be adapted for the preparation of the 2,4,5-trimethyloxolane core. nih.govrsc.orgnsf.govmasterorganicchemistry.com
Diastereoselective Synthesis Strategies
Diastereoselective methods aim to control the relative stereochemistry of the methyl groups at positions 2, 4, and 5 of the oxolane ring. One powerful strategy involves the cyclization of acyclic precursors where the stereocenters are set in a predictable manner.
A plausible approach for the diastereoselective synthesis of a 2,4,5-trimethyloxolane precursor is through a Pd-catalyzed carboetherification of a γ-hydroxy internal alkene. nih.govacs.org This reaction allows for the formation of the tetrahydrofuran ring with simultaneous creation of a C-O and a C-C bond, controlling the relative stereochemistry. For example, the reaction of a suitably substituted acyclic internal alkene can lead to the formation of a 2,5-disubstituted tetrahydrofuran with a trans configuration. Subsequent functionalization at the C3 and C4 positions can then be performed.
Another strategy involves the thermal transformation of 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates, which can be converted to 2,3,4-trisubstituted tetrahydrofurans. nsf.gov This method relies on a cascade of Cope rearrangement, Boc deprotection, and an intramolecular oxy-Michael addition. Although this specific reaction leads to a different substitution pattern, the principle of using a cascade reaction to set multiple stereocenters can be applied.
A more direct approach could involve the reaction of a γ,δ-epoxycarbanion with an aldehyde. lookchem.com The stereochemistry of the resulting hydroxymethyl-substituted tetrahydrofuran is effectively controlled by the stereochemistry of the starting epoxide. This method allows for the creation of two new stereocenters in a diastereoselective manner. lookchem.com
The following table summarizes some diastereoselective methods applicable to the synthesis of substituted tetrahydrofurans.
| Method | Starting Materials | Catalyst/Reagent | Key Features | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Pd-Catalyzed Carboetherification | γ-Hydroxyalkene, Aryl Bromide | Pd(OAc)₂, S-Phos | Forms C-O and C-C bonds simultaneously | up to >20:1 | 67-85 | acs.org |
| Thermal Cascade Reaction | 3,3-Dicyano-1,5-diene | Heat | Cope rearrangement, Boc deprotection, oxy-Michael addition | 8:1 | 20-52 | nsf.gov |
| Epoxycarbanion Cyclization | 3,4-Epoxybutyl phenyl sulfone, Aldehyde | LiOtBu, KOtBu | Inversion of epoxide stereocenter, two new stereocenters formed | High | Good | lookchem.com |
| Dehydrative Diol Cyclization | Substituted 1,4-Butanediol | [FeCp₂]BF₄ | Ferrocenium-catalyzed, non-inert conditions | N/A | 72-83 | mdpi.com |
Enantioselective Synthesis via Chiral Catalysis or Auxiliaries
To control the absolute stereochemistry of the three chiral centers in 2,4,5-trimethyloxolan-3-amine, enantioselective methods are required. These methods often employ chiral catalysts or chiral auxiliaries to induce asymmetry in the ring-forming step. organic-chemistry.org
One approach is the use of chiral catalysts in hydrogenation reactions. For instance, the asymmetric hydrogenation of substituted furans using chiral rhodium-thiourea catalysts can produce enantioenriched tetrahydrofurans with excellent enantioselectivities (up to 99% ee). nih.gov By choosing the appropriate furan (B31954) precursor, this method could provide access to an optically active 2,5-dimethyl-substituted tetrahydrofuran, which can be further elaborated.
Chiral auxiliaries offer another powerful tool for enantioselective synthesis. wikipedia.org For example, an oxazolidinone chiral auxiliary can be used to direct the stereoselective alkylation of an enolate. wikipedia.org A synthetic sequence could involve the attachment of a chiral auxiliary to a simple starting material, followed by a series of diastereoselective reactions to build the acyclic precursor to the oxolane ring. Subsequent cyclization would then yield an enantioenriched tetrahydrofuran derivative after removal of the auxiliary.
The table below presents examples of enantioselective strategies for the synthesis of chiral building blocks relevant to the oxolane core.
| Method | Substrate Type | Catalyst/Auxiliary | Key Features | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Substituted Quinoxalines | Rh-Thiourea Complex | High enantioselectivity under mild conditions | up to 99% | up to 98% | nih.gov |
| Asymmetric Hydrogenation | Fluoromethylated Olefins | Rh-N,P Ligand Complex | Access to chiral fluoromethylated compounds | 90-98% | 94-99% | nih.gov |
| Chiral Auxiliary-Directed Alkylation | Oxazolidinone Imide | Lithium Diisopropylamide | Diastereoselective alkylation of (Z)-enolate | >95% (d.r.) | Good | wikipedia.org |
Introduction of the Amine Functionality
With the stereochemically defined 2,4,5-trimethyloxolane ring in hand, the next critical step is the introduction of the amine group at the C3 position. The two primary strategies for this transformation are reductive amination and nucleophilic substitution.
Reductive Amination Pathways
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This approach would involve the oxidation of a 2,4,5-trimethyloxolan-3-ol precursor to the corresponding ketone, 2,4,5-trimethyloxolan-3-one. The subsequent reaction of this ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent, would yield the desired this compound. thieme-connect.demdpi.com
A variety of reducing agents can be employed for reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each with its own advantages in terms of reactivity and selectivity. masterorganicchemistry.comlibretexts.org For the synthesis of primary amines, using ammonia as the nitrogen source is common. mdpi.comresearchgate.net The reaction conditions can be optimized to favor the formation of the primary amine over secondary or tertiary amine byproducts. organic-chemistry.org
The following table provides an overview of different conditions for reductive amination.
| Carbonyl Substrate | Amine Source | Reducing Agent | Catalyst/Additive | Yield (%) | Reference |
| Aldehydes/Ketones | Ammonia | H₂ | Co particles | up to 99% | organic-chemistry.org |
| Ketones | Ammonium (B1175870) Formate | Formic Acid | Cp*Ir Complex | up to 99% | organic-chemistry.org |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | Acetic Acid | 80-95% | masterorganicchemistry.com |
| Aldehydes/Ketones | Aliphatic/Aromatic Amines | Ammonia Borane | Trimethyl Borate | Very Good | organic-chemistry.org |
Nucleophilic Substitution Reactions for Amine Incorporation
An alternative strategy for introducing the amine group is through a nucleophilic substitution reaction. This pathway would start from a 2,4,5-trimethyloxolan-3-ol precursor. The hydroxyl group would first be converted into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with an amine nucleophile, like ammonia or an azide (B81097) followed by reduction, would furnish the desired 3-amino-substituted oxolane.
This method's success hinges on the stereochemical outcome of the substitution reaction. An Sₙ2 reaction would proceed with inversion of configuration at the C3 center. Therefore, to obtain the desired stereoisomer of the final product, the stereochemistry of the starting alcohol must be chosen accordingly. The use of azide as a nucleophile, followed by reduction, is a common and effective way to introduce a primary amine group while avoiding overalkylation.
The table below outlines representative nucleophilic substitution reactions for amine synthesis.
| Substrate | Leaving Group | Nucleophile | Key Features | Yield (%) | Reference |
| Alkyl Halide | Halogen | Ammonia | Formation of primary amine | Variable | libretexts.org |
| Alkyl Halide | Halogen | Sodium Azide | Followed by reduction (e.g., LiAlH₄) to primary amine | Good | libretexts.org |
| 3-Nosyloxy-2-keto ester | Nosylate | Morpholine | Substitution on a complex substrate | Good | dtic.mil |
| 3-Nosyloxy-2-keto ester | Nosylate | Azide Ion | Followed by reduction | Good | dtic.mil |
Total Synthesis of this compound from Simpler Building Blocks
A plausible total synthesis of this compound can be envisioned by combining the stereoselective methodologies discussed above. A convergent approach starting from simple, achiral building blocks would be ideal.
One potential retrosynthetic analysis begins by disconnecting the C-N bond at the C3 position, suggesting a 2,4,5-trimethyloxolan-3-one as a key intermediate. This ketone could be accessed from a corresponding 2,4,5-trimethyloxolan-3-ol. The oxolane ring itself could be constructed via a diastereoselective aldol (B89426) reaction followed by a cyclization/reduction sequence.
To control the absolute stereochemistry, a chiral auxiliary-based approach could be employed early in the synthesis. For example, an Evans aldol reaction between a chiral oxazolidinone-derived propionate (B1217596) and a suitable aldehyde could set the stereocenters at C4 and C5. Further elaboration of the resulting aldol adduct, including another stereoselective methylation at C2, would lead to an acyclic precursor. Cyclization of this precursor, for example, through an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization, would furnish the enantioenriched 2,4,5-trimethyloxolan-3-ol. Oxidation to the ketone followed by stereoselective reductive amination would complete the synthesis.
Convergent and Divergent Synthetic Routes
The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. These approaches offer flexibility in accessing the target molecule and its analogs.
Convergent Synthetic Approaches
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. For this compound, a plausible convergent strategy would involve the synthesis of a suitably substituted open-chain precursor that can be cyclized to form the oxolane ring.
One potential convergent route begins with the stereoselective synthesis of a substituted pentene derivative. For instance, a palladium-catalyzed carboetherification of an acyclic internal alkene could be employed to construct the substituted tetrahydrofuran ring with high diastereoselectivity. nih.gov The starting unsaturated alcohol could be synthesized from commercially available building blocks. The subsequent introduction of the amine functionality at the C3 position would likely proceed through the corresponding ketone, 2,4,5-trimethyloxolan-3-one.
A hypothetical convergent synthesis is outlined below:
Step 1: Synthesis of a substituted pent-4-en-2-ol. This could be achieved through the reaction of a Grignard reagent with a suitable α,β-unsaturated aldehyde.
Step 2: Palladium-catalyzed intramolecular carboetherification. The synthesized alcohol, upon reaction with an appropriate aryl or vinyl halide in the presence of a palladium catalyst and a suitable ligand (e.g., S-Phos), would undergo cyclization to form the 2,4,5-trisubstituted oxolane ring. nih.gov
Step 3: Oxidation to the ketone. The resulting alcohol at the C3 position would be oxidized to the corresponding ketone, 2,4,5-trimethyloxolan-3-one, using standard oxidizing agents.
Step 4: Reductive amination. The final step would involve the reductive amination of the ketone with a suitable amine source, such as ammonia or a protected amine equivalent, using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. acs.orgnih.gov
Divergent Synthetic Approaches
A divergent synthesis begins with a common intermediate that can be elaborated into a variety of target molecules. This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies.
A potential divergent strategy for this compound could start from a common precursor such as a substituted furan or dihydrofuran derivative. For example, the synthesis of 2,4,5-trimethyl-2,5-dihydrofuran could serve as a key starting point.
A plausible divergent route is as follows:
Step 1: Synthesis of a common intermediate. A substituted dihydrofuran, such as 2,4,5-trimethyl-2,5-dihydrofuran, could be synthesized via various methods, including the cyclization of acetylenic alcohols.
Step 2: Functionalization of the dihydrofuran. The double bond in the dihydrofuran ring could be subjected to various transformations. For instance, hydroboration-oxidation would yield the corresponding alcohol, which can then be oxidized to the ketone.
Step 3: Introduction of the amine group. Similar to the convergent approach, the ketone would undergo reductive amination to introduce the desired amine functionality at the C3 position.
This divergent approach would allow for the synthesis of various analogs by modifying the functionalization of the dihydrofuran intermediate. For example, epoxidation of the double bond followed by ring-opening reactions could lead to different substitution patterns on the oxolane ring.
| Route | Key Steps | Potential Reagents and Conditions | Reference |
| Convergent | 1. Synthesis of substituted pent-4-en-2-ol | Grignard reaction | - |
| 2. Pd-catalyzed carboetherification | Pd₂(dba)₃, S-Phos, base | nih.gov | |
| 3. Oxidation to ketone | PCC, DMP, or Swern oxidation | - | |
| 4. Reductive amination | NH₃, NaBH₃CN or NaBH(OAc)₃ | acs.orgnih.gov | |
| Divergent | 1. Synthesis of 2,4,5-trimethyl-2,5-dihydrofuran | Cyclization of acetylenic alcohols | - |
| 2. Hydroboration-oxidation | BH₃·THF, then H₂O₂, NaOH | - | |
| 3. Oxidation to ketone | PCC, DMP, or Swern oxidation | - | |
| 4. Reductive amination | NH₃, NaBH₃CN or NaBH(OAc)₃ | acs.orgnih.gov |
Process Optimization and Scalability Considerations in Laboratory Synthesis
The successful translation of a synthetic route from a small-scale discovery setting to a larger laboratory scale requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.
Process Optimization
For the synthesis of this compound, the reductive amination of the precursor ketone, 2,4,5-trimethyloxolan-3-one, is a critical step that would likely require significant optimization. The presence of methyl groups at the C2, C4, and C5 positions could introduce considerable steric hindrance around the C3-carbonyl group.
Key parameters for optimization include:
Choice of Reducing Agent: While sodium cyanoborohydride (NaBH₃CN) is a classic reagent for reductive amination, its toxicity is a concern. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and often more selective alternative, particularly for hindered ketones. acs.orgnih.gov Other reducing systems, such as H₂ with a palladium catalyst, could also be explored, although they may require higher pressures and temperatures. mdpi.com
Reaction Conditions: The pH of the reaction medium is crucial for imine formation and reduction. For many reductive aminations, a weakly acidic medium (pH 5-6) is optimal. The choice of solvent can also significantly impact the reaction rate and yield. Dichloromethane or 1,2-dichloroethane (B1671644) are often effective solvents for reactions using NaBH(OAc)₃. acs.orgnih.gov Temperature and reaction time are also critical parameters to be optimized to maximize yield and minimize side reactions.
Amine Source: The choice of the amine source (e.g., ammonia, ammonium acetate, or a protected amine) and its stoichiometry will influence the efficiency of the reaction.
Scalability Considerations
Scaling up the synthesis of this compound in a laboratory setting presents several challenges:
Exothermic Reactions: The reduction step in the reductive amination can be exothermic. Careful control of the reaction temperature through appropriate cooling and controlled addition of the reducing agent is essential to prevent runaway reactions, especially on a larger scale.
Purification: The purification of the final product and intermediates can become more challenging on a larger scale. Crystallization is often a more scalable and cost-effective purification method compared to column chromatography. Developing a robust crystallization procedure for the final product or a key intermediate would be a significant advantage.
Reagent Handling and Cost: The cost and availability of reagents, particularly catalysts and specialized reducing agents, become more significant at a larger scale. The toxicity and handling of reagents like NaBH₃CN also pose greater safety challenges.
Stereochemical Control: Maintaining high diastereoselectivity during the cyclization and subsequent steps is critical for obtaining the desired stereoisomer of this compound. The scalability of stereoselective reactions can sometimes be challenging, and reaction conditions may need to be re-optimized at a larger scale to maintain stereocontrol.
| Parameter | Optimization Considerations | Scalability Challenges | Reference |
| Reducing Agent | NaBH₃CN vs. NaBH(OAc)₃, catalytic hydrogenation | Toxicity and cost of borohydrides, high pressure for hydrogenation | acs.orgnih.govmdpi.com |
| Reaction Conditions | pH, solvent, temperature, reaction time | Heat management of exothermic reactions | acs.orgnih.gov |
| Purification | Column chromatography vs. crystallization | Efficiency and solvent consumption of chromatography | - |
| Stereocontrol | Catalyst and ligand screening, temperature effects | Maintaining high diastereoselectivity on a larger scale | nih.gov |
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Advanced Spectroscopic Characterization of 2,4,5 Trimethyloxolan 3 Amine
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 2,4,5-Trimethyloxolan-3-amine, with a chemical formula of C₇H₁₅NO, the nominal molecular weight is 129 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the expected monoisotopic mass can be calculated with high precision. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. nist.gov
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₇H₁₅NO |
| Monoisotopic Mass | 129.1154 u |
| M+H⁺ Adduct | 130.1232 u |
| M+Na⁺ Adduct | 152.1048 u |
Note: These values are calculated based on the elemental composition and have not been experimentally verified.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation pathways of a selected precursor ion, providing detailed structural information. epa.govnorman-network.net For the molecular ion of this compound ([C₇H₁₅NO]⁺˙), fragmentation is expected to be directed by the amine and ether functional groups.
A primary and highly characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info In the case of this compound, this could lead to the loss of a methyl or ethyl radical, resulting in stable iminium ions. Another potential fragmentation involves the cleavage of the oxolane ring, driven by the ether oxygen.
Table 2: Predicted Key Fragmentation Patterns for this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |
| 129.1 | α-cleavage (loss of C₂H₅ radical) | 100.1 | C₂H₅ (29 u) |
| 129.1 | α-cleavage (loss of CH₃ radical) | 114.1 | CH₃ (15 u) |
| 129.1 | Ring opening followed by cleavage | Multiple possible fragments | Various |
Note: The fragmentation pathways and resulting ions are predicted based on the chemical structure and have not been confirmed by experimental data.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (if applicable)
The structure of this compound contains three stereocenters (at carbons 2, 3, 4, and 5), making it a chiral molecule. Chiroptical spectroscopy techniques are essential for studying such molecules, providing information on their enantiomeric purity and absolute configuration. nih.govdocumentsdelivered.com
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jcsp.org.pk The resulting spectrum, with positive or negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure and can be used as a fingerprint for a specific enantiomer. For this compound, the chromophores are the amine and ether groups. While these are weak chromophores, they can produce measurable ECD signals. The absolute configuration can often be determined by comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations. nih.govmdpi.com
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. researchgate.netresearchgate.net The resulting ORD curve can be used to determine the absolute configuration of a molecule, particularly when examining the Cotton effects in the region of an absorption band. For a molecule like this compound, ORD would be a complementary technique to ECD for stereochemical analysis. sns.it
Table 3: Hypothetical Chiroptical Data for a Single Enantiomer of this compound
| Technique | Parameter | Hypothetical Value |
| ECD | Wavelength of Maxima/Minima | e.g., ~210 nm, ~230 nm |
| Sign of Cotton Effect | e.g., Positive/Negative | |
| ORD | Specific Rotation [α] at 589 nm | e.g., +X° or -X° |
| Sign of Cotton Effect | e.g., Positive/Negative |
Note: This table is for illustrative purposes only, as no experimental chiroptical data for this compound has been reported.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. researchgate.netresearchgate.net This technique would provide precise information on bond lengths, bond angles, and the absolute configuration of the stereocenters in this compound.
Furthermore, the analysis would reveal the conformational preferences of the five-membered oxolane ring, which typically adopts an envelope or twist conformation. wikipedia.orgresearchgate.netnih.gov The positions and orientations of the three methyl groups and the amine group would also be unequivocally determined.
Table 4: Illustrative Crystal Structure Data Parameters for this compound
| Parameter | Example Data |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |
| α = 90°, β = Y°, γ = 90° | |
| Volume (V) | X ų |
| Molecules per Unit Cell (Z) | 4 |
Note: The data in this table are examples of what would be obtained from an X-ray crystallographic analysis and are not based on experimental results for the specified compound.
Computational and Theoretical Investigations of 2,4,5 Trimethyloxolan 3 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the geometric arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy.
Density Functional Theory (DFT) for Ground State Properties and Energetics
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic properties of molecules. researchgate.netresearchgate.netresearchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311+G(d,p), are employed to optimize the molecular geometry and calculate ground state energies. researchgate.netresearchgate.netdergipark.org.trresearchgate.net
For 2,4,5-Trimethyloxolan-3-amine, DFT calculations would yield the most stable three-dimensional structure by minimizing the energy of the system. This optimization provides key data on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's geometry. Furthermore, DFT is used to calculate fundamental properties like dipole moments, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. dergipark.org.trnih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311+G(d,p)) This table presents illustrative data for educational purposes, as specific experimental or computational results for this molecule are not available in the provided search results.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length (Å) | C2-O1 | 1.432 |
| C3-N | 1.475 | |
| C4-C5 | 1.541 | |
| C-H (average methyl) | 1.095 | |
| **Bond Angle (°) ** | O1-C2-C3 | 105.8 |
| C2-C3-C4 | 104.2 | |
| C2-C3-N | 111.5 | |
| Dihedral Angle (°) | O1-C2-C3-C4 | -35.7 |
| N-C3-C4-C5 | 175.2 |
Post-Hartree-Fock Methods for Enhanced Accuracy
While DFT is highly efficient, post-Hartree-Fock methods provide a pathway to higher accuracy by more explicitly accounting for electron correlation—the interactions between individual electrons that are approximated in Hartree-Fock and many DFT methods. youtube.com These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), build upon the initial Hartree-Fock calculation to deliver a more precise energy value, often referred to as approaching the "gold standard" in quantum chemistry. youtube.comgithub.io
The primary trade-off is computational cost; these methods are significantly more demanding than DFT. github.io For a molecule like this compound, these high-level calculations would be used to benchmark the results from DFT or to investigate specific aspects where high accuracy is paramount, such as reaction barriers or weak intermolecular interactions.
Conformer Analysis and Energy Landscapes
The structural flexibility of this compound, arising from the non-planar oxolane ring and rotatable methyl and amine groups, means it can exist in multiple spatial arrangements, or conformers. researchgate.net Computational methods are essential for exploring the potential energy surface (PES) of the molecule to identify these different stable conformers. researchgate.net
Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound This table presents illustrative data for educational purposes.
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Equatorial amine, staggered methyls | 0.00 |
| 2 | Axial amine, staggered methyls | 1.25 |
| 3 | Equatorial amine, eclipsed C4-methyl | 2.80 |
| 4 | Axial amine, eclipsed C5-methyl | 3.55 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions. researchgate.netmdpi.comarxiv.org Unlike quantum methods that focus on static structures, MD uses classical mechanics to simulate the movement of atoms over time. ulisboa.pt A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces on each atom and propagate their motion.
For this compound, an MD simulation would involve placing one or more molecules in a simulation box, often with a solvent like water, and observing their behavior over nanoseconds. ulisboa.pt This approach can reveal:
Conformational Transitions: The simulation can show how the molecule transitions between different conformers identified in the quantum chemical analysis, revealing the timescales of these changes.
Intermolecular Interactions: MD is particularly useful for studying how the amine group forms hydrogen bonds with other molecules, such as solvents or other solute molecules.
Macroscopic Properties: By simulating a large number of molecules, MD can be used to predict bulk properties like density and diffusion coefficients. mdpi.com
Table 3: Typical Parameters for an MD Simulation of this compound in Water This table presents illustrative data for educational purposes.
| Parameter | Value/Setting |
| Force Field | CHARMM or AMBER |
| Simulation Box | Cubic, 40 Å x 40 Å x 40 Å |
| Solvent | TIP3P Water |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K (300 K) |
| Pressure | 1 atm (1 bar) |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Spectroscopic Parameter Prediction through Computational Methods
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results and the confirmation of molecular structures.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. liverpool.ac.uk Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically performed in conjunction with a DFT functional like B3LYP. researchgate.netnih.govresearchgate.net
To obtain accurate predictions for this compound, the chemical shifts would be calculated for each low-energy conformer. The final predicted spectrum is then a Boltzmann-weighted average of the individual conformer spectra. These theoretical values can be compared directly with experimental data to confirm structural assignments. nih.govresearchgate.net Discrepancies between calculated and experimental shifts can often reveal subtle structural or electronic effects.
Table 4: Illustrative Comparison of Calculated and Hypothetical Experimental NMR Chemical Shifts (δ, ppm) for this compound This table presents illustrative data for educational purposes. TMS is used as a reference.
| Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |
| ¹H NMR | ||
| H on C3 | 3.15 | 3.20 |
| H on C4 | 2.10 | 2.15 |
| H on C5 | 3.95 | 4.01 |
| -NH₂ protons | 1.85 | 1.90 |
| Methyl protons on C2 | 1.25 | 1.28 |
| ¹³C NMR | ||
| C2 | 85.4 | 85.9 |
| C3 | 60.1 | 60.5 |
| C4 | 45.2 | 45.8 |
| C5 | 78.9 | 79.3 |
| Methyl carbon on C2 | 25.6 | 26.0 |
Vibrational Frequency Predictions (IR/Raman)
Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions are invaluable for interpreting experimental spectra and understanding the molecule's structural and bonding characteristics. For a molecule like this compound, this analysis would typically be performed using Density Functional Theory (DFT) methods.
The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (a minimum on the potential energy surface). Following optimization, a vibrational frequency analysis is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix provides the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency).
The intensity of IR absorption bands is related to the change in the molecule's dipole moment during a vibration, while Raman activity is related to the change in its polarizability. c6h6.org These properties are also calculated to generate a complete theoretical spectrum. Computational software packages like Gaussian or Q-Chem can perform these calculations. youtube.comq-chem.com
For amines, characteristic vibrational modes include N-H stretching, N-H bending, and C-N stretching. dtic.milaip.org In this compound, one would expect to see:
N-H stretching frequencies: Typically in the range of 3300-3500 cm⁻¹.
C-H stretching frequencies: From the methyl and oxolane ring hydrogens, usually appearing around 2850-3000 cm⁻¹.
N-H bending (scissoring) mode: Expected in the 1590-1650 cm⁻¹ region.
C-N stretching frequencies: Generally found between 1020-1250 cm⁻¹. aip.org
C-O-C stretching frequencies: Associated with the oxolane ring, typically in the 1070-1150 cm⁻¹ region.
The computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for DFT with common functionals) to correct for approximations in the theoretical model and to improve agreement with experimental data. researchgate.net
Illustrative Predicted Vibrational Frequencies for this compound Disclaimer: The following table is a hypothetical representation of results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) and is for illustrative purposes only. Actual values would require a specific computational study.
| Frequency (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 3352 | 45.8 | 55.2 | N-H stretch |
| 2988 | 102.1 | 120.5 | Asymmetric CH₃ stretch |
| 2965 | 88.5 | 115.3 | Asymmetric CH₂ stretch (ring) |
| 2875 | 75.4 | 98.7 | Symmetric CH₃ stretch |
| 1610 | 65.3 | 30.1 | N-H bend (scissoring) |
| 1458 | 50.2 | 45.6 | CH₃ deformation |
| 1215 | 155.6 | 25.8 | C-N stretch |
| 1105 | 180.3 | 40.7 | C-O-C asymmetric stretch (ring) |
Reaction Mechanism Modeling and Transition State Analysis
Understanding the chemical reactivity of this compound, such as in its synthesis or subsequent reactions, can be achieved by modeling the reaction pathways. Computational methods are used to map the potential energy surface connecting reactants to products. A key goal is to locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. masterorganicchemistry.com The transition state represents the energy barrier that must be overcome for the reaction to proceed. fiveable.me
For example, one could model the synthesis of this compound via the reductive amination of the corresponding ketone, 2,4,5-trimethyloxolan-3-one. This reaction would involve the nucleophilic attack of an amine source (like ammonia) on the ketone, followed by dehydration and reduction. libretexts.orgmnstate.edu
Computational Steps:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.
Transition State Search: A search algorithm is used to locate the transition state structure connecting reactants and products. This is a saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate. wikipedia.org
Frequency Calculation: Vibrational frequency calculations are performed on the reactants, products, and the transition state. This confirms the nature of the stationary points (all real frequencies for minima, one imaginary frequency for a TS) and provides the zero-point vibrational energies (ZPVE).
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
From these calculations, key thermodynamic and kinetic parameters can be derived. The activation energy (Ea) is the difference in energy between the transition state and the reactants. fiveable.me Using Transition State Theory (TST), the rate constant (k) of the reaction can be estimated using the Eyring equation, which relates the rate to the Gibbs free energy of activation (ΔG‡). wikipedia.orglibretexts.org
Illustrative Energy Profile for a Hypothetical Reaction Step Disclaimer: This table presents hypothetical energy values for a single step in a potential synthesis of this compound. The data is for illustrative purposes only.
| Species | Relative Electronic Energy (kcal/mol) | ZPVE-Corrected Energy (kcal/mol) | Gibbs Free Energy (ΔG‡) (kcal/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State | +22.5 | +20.8 | +24.1 |
| Products | -15.2 | -16.0 | -14.5 |
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling for Predictive Chemical Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orglibretexts.org These models establish a mathematical relationship between calculated molecular descriptors and an observed property. neovarsity.org
For this compound and a series of its analogs, a QSAR/QSPR study could be developed to predict reactivity or synthetic outcomes. For instance, one could build a model to predict the yield of a specific synthetic reaction or the rate constant for a class of reactions.
Methodology:
Dataset Assembly: A dataset of structurally related amines, including this compound, with measured experimental data (e.g., reaction yield, rate constant) is collected.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices describing molecular branching and connectivity.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.
3D descriptors: Molecular surface area, volume.
Model Development and Validation: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, is used to build a model that correlates a subset of the descriptors with the experimental property. researchgate.net The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of molecules. neovarsity.org
A resulting QSPR model for synthetic reactivity might take the form of a linear equation:
Log(k) = c₀ + c₁(LUMO Energy) + c₂(Molecular Volume) + c₃*(Charge on Nitrogen)
This equation would allow for the rapid prediction of the reaction rate for new, unsynthesized analogs, guiding synthetic efforts toward molecules with desired reactivity profiles.
Illustrative QSPR Model for Predicting Reaction Yield Disclaimer: The following table and equation are hypothetical and serve to illustrate the format and components of a QSPR model. Real models require extensive experimental data and statistical validation.
| Compound | LUMO Energy (eV) | Hydrophobic Volume (ų) | Experimental Yield (%) | Predicted Yield (%) |
| Analog 1 | 1.25 | 150.5 | 75 | 74.8 |
| Analog 2 | 1.35 | 155.2 | 70 | 71.1 |
| This compound | 1.30 | 162.1 | (unknown) | 72.5 |
| Analog 3 | 1.10 | 165.8 | 82 | 81.5 |
| Analog 4 | 1.42 | 148.9 | 65 | 66.2 |
Hypothetical QSPR Equation: Yield (%) = 110.5 - 15.2 * (LUMO Energy) - 0.15 * (Hydrophobic Volume)
Chemical Reactivity and Derivatization of 2,4,5 Trimethyloxolan 3 Amine
Reactions at the Amine Nitrogen
The lone pair of electrons on the secondary amine nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is harnessed in various transformations to introduce new functional groups and modify the compound's physicochemical properties.
N-alkylation introduces an alkyl group onto the amine nitrogen, converting the secondary amine into a tertiary amine. This reaction typically proceeds via nucleophilic aliphatic substitution, where the amine attacks an alkyl halide. wikipedia.org The reaction's progress can be influenced by the reactivity of the alkylating agent and the steric hindrance around the amine. masterorganicchemistry.com While direct alkylation is common, it can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts, though this is less of an issue when starting with a secondary amine to form a tertiary one. wikipedia.orgmasterorganicchemistry.com Alternative methods, such as reacting with alcohols in the presence of a suitable catalyst, offer a more atom-efficient route. nih.govgoogle.com
N-acylation involves the introduction of an acyl group (R-C=O) to the amine nitrogen, forming a stable amide linkage. This is a fundamental transformation in organic synthesis, often achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. rsc.orgorganic-chemistry.org The resulting amides are generally stable and neutral compounds, which fundamentally alters the basicity and nucleophilicity of the original amine.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Transformation | Reactant | Typical Reagent | Expected Product |
|---|---|---|---|
| N-Methylation | 2,4,5-Trimethyloxolan-3-amine | Iodomethane (CH₃I) | N,2,4,5-Tetramethyloxolan-3-amine |
| N-Benzylation | This compound | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-2,4,5-trimethyloxolan-3-amine |
| N-Acetylation | This compound | Acetyl Chloride (CH₃COCl) | N-(2,4,5-Trimethyloxolan-3-yl)acetamide |
| N-Benzoylation | This compound | Benzoyl Chloride (C₆H₅COCl) | N-(2,4,5-Trimethyloxolan-3-yl)benzamide |
As a secondary amine, this compound is basic and readily reacts with both inorganic and organic acids to form ammonium salts. The most common of these is the hydrochloride salt, formed by reaction with hydrochloric acid (HCl). orgsyn.org This reaction involves the protonation of the nitrogen's lone pair by the acid. Salt formation is a crucial and straightforward derivatization that significantly alters the compound's physical properties, most notably increasing its water solubility and crystalline character, which is advantageous for purification and handling.
Table 2: Salt Formation with Various Acids
| Acid Used | Expected Salt Product | Potential Application |
|---|---|---|
| Hydrochloric Acid (HCl) | 2,4,5-Trimethyloxolan-3-aminium chloride | Improved water solubility, purification |
| Sulfuric Acid (H₂SO₄) | 2,4,5-Trimethyloxolan-3-aminium sulfate | Alternative salt form |
| Acetic Acid (CH₃COOH) | 2,4,5-Trimethyloxolan-3-aminium acetate | Organic-soluble salt |
| Trifluoroacetic Acid (CF₃COOH) | 2,4,5-Trimethyloxolan-3-aminium trifluoroacetate | Used in purification (e.g., HPLC) |
Beyond simple acylation, the amine group is a versatile handle for synthesizing ureas and thioureas. Ureas are typically formed by reacting the amine with an isocyanate or by a two-step process involving phosgene or a phosgene equivalent followed by another amine. nih.gov Thioureas are synthesized similarly using isothiocyanates. researchgate.netmdpi.com These derivatives are of significant interest in medicinal chemistry and materials science due to their ability to act as hydrogen bond donors and acceptors, which can facilitate molecular recognition and binding. nih.govresearchgate.net
Table 3: Synthesis of Amide, Urea, and Thiourea Derivatives
| Derivative Type | Typical Reagent | Expected Product Name |
|---|---|---|
| Amide | Propanoic acid with EDC/DMAP | N-(2,4,5-Trimethyloxolan-3-yl)propanamide |
| Urea | Phenyl isocyanate | 1-Phenyl-3-(2,4,5-trimethyloxolan-3-yl)urea |
| Thiourea | Ethyl isothiocyanate | 1-Ethyl-3-(2,4,5-trimethyloxolan-3-yl)thiourea |
| Sulfonamide | Benzenesulfonyl chloride | N-(2,4,5-Trimethyloxolan-3-yl)benzenesulfonamide |
Functionalization and Modification of the Oxolane Ring
The oxolane ring is generally stable but can be modified under specific reaction conditions. These modifications can alter the core structure of the molecule, leading to derivatives with significantly different shapes and functionalities.
The oxidation of the oxolane ring can lead to the introduction of hydroxyl or carbonyl groups. The carbon atoms adjacent to the ring oxygen (C2 and C5) are the most likely sites for initial oxidation, potentially forming hemiacetals which may exist in equilibrium with open-chain hydroxy aldehydes. nih.gov Such reactions can be catalyzed by various monooxygenase enzymes or chemical oxidants. nih.govamerican.edu Given the presence of multiple stereocenters in this compound, any such oxidation would need to consider the stereochemical outcome, with directing effects from the existing substituents influencing the facial selectivity of the attack.
Table 4: Potential Products from Oxolane Ring Oxidation
| Reaction Type | Potential Site of Action | Potential Product Class |
|---|---|---|
| Hydroxylation | C2 or C5 position | Hydroxy-substituted oxolane amine |
| Oxidation | C2 or C5 position | Lactone (following further oxidation and potential rearrangement) |
The oxolane ring, a type of cyclic ether, can undergo ring-opening reactions under harsh conditions, typically involving strong acids or specific Lewis acid catalysts. acs.org Cleavage of one of the C-O bonds would result in a linear amino alcohol derivative. The regioselectivity of the ring opening would be influenced by the substitution pattern on the ring, with cleavage potentially favoring the formation of a more stable carbocation intermediate or being directed by the steric environment. Such reactions dramatically increase the conformational flexibility of the molecule and expose new functional groups. researchgate.net
Table 5: Hypothetical Linear Derivatives from Ring-Opening Reactions
| Ring Cleavage Position | Reaction Condition | Expected Linear Product Structure |
|---|---|---|
| C2-O1 Bond | Strong protic acid (e.g., HBr) | 4-Amino-3,5-dimethyl-6-bromohexan-2-ol |
| C5-O1 Bond | Strong protic acid (e.g., HBr) | 5-Amino-4,6-dimethyl-2-bromoheptan-3-ol |
Multi-Component Reactions Involving this compound as a Nucleophile (e.g., Mannich reactions)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. caltech.edu The Mannich reaction is a classic example of a three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.org The amine acts as a nucleophile, initially forming an iminium ion with the aldehyde, which is then attacked by the enol form of the third component to yield a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgadichemistry.com
As a secondary amine, this compound possesses the necessary structural features—a nucleophilic nitrogen atom with an available hydrogen—to participate as the amine component in a Mannich reaction. taylorandfrancis.com However, a diligent search of chemical databases and scientific literature did not yield any specific examples or studies detailing the use of this compound in Mannich reactions or other multi-component processes. Research on MCRs involving tetrahydrofuran-based amines is itself limited, with studies tending to focus on the synthesis of tetrahydrofuran (B95107) rings via MCRs rather than using them as reactants. nih.govacs.org Therefore, no experimental data, such as reaction yields, optimal conditions, or the structures of resulting Mannich bases derived from this compound, can be provided.
Synthesis of Structural Analogues and Homologues
The synthesis of structural analogues and homologues of a target compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. This typically involves modifying the core scaffold, such as altering substituent groups, changing ring size, or introducing different functional groups.
For this compound, potential analogues could include compounds with different alkyl groups on the oxolane (tetrahydrofuran) ring, variations in the stereochemistry of the substituents, or homologues with a different cyclic ether core (e.g., a six-membered oxane ring). General methods for synthesizing substituted tetrahydrofurans include strategies like oxidative cyclization of alcohols or [3+2] cycloaddition reactions. nih.govnih.gov Similarly, the synthesis of substituted aminopyridinols has been achieved through multi-step sequences involving key intermediates and transition metal-catalyzed amination reactions. nih.gov
Cycloaddition and Annulation Reactions for Novel Heterocyclic Systems
Cycloaddition and annulation reactions are powerful methods for constructing new ring systems. Cycloadditions, such as [3+2] or [4+2] reactions, involve the concerted or stepwise combination of two components to form a cyclic product. nih.gov Annulation refers to any reaction that forms a new ring onto a pre-existing molecule. Cyclic amines are often used in redox-annulation reactions to build complex, polycyclic architectures from simple starting materials. acs.orgnih.govnih.gov
Theoretically, the amine functional group in this compound could direct or participate in such reactions. For instance, the nitrogen could be part of a 1,3-dipole for cycloaddition, or the α-carbons to the nitrogen could be functionalized in an annulation process. However, the scientific literature lacks any studies where this compound is used as a substrate in cycloaddition or annulation reactions to generate novel heterocyclic systems. While the synthesis of furan-fused heterocycles via cycloaddition is an active area of research, these studies typically build the furan (B31954) ring itself during the reaction rather than using a substituted furan derivative as a starting scaffold. nih.gov
Applications of 2,4,5 Trimethyloxolan 3 Amine in Advanced Organic Synthesis
Utilization as a Stereospecific Chiral Building Block
Due to the presence of multiple stereocenters, 2,4,5-Trimethyloxolan-3-amine is a prime candidate for use as a stereospecific chiral building block. Chiral building blocks are essential in modern organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and other biologically active molecules. The defined stereochemistry of the oxolane ring can be leveraged to control the stereochemical outcome of subsequent reactions.
The synthesis of complex molecules often relies on the use of fragments from the "chiral pool" or those prepared through asymmetric synthesis. A compound like this compound, if available in an enantiomerically pure form, could be incorporated into a larger target molecule, transferring its inherent chirality. For instance, the amine functionality provides a reactive handle for a variety of transformations, such as amide bond formation, alkylation, or reductive amination, without disturbing the stereocenters on the oxolane ring.
Table 1: Potential Reactions Leveraging Stereospecificity
| Reaction Type | Reagent | Potential Product | Stereochemical Implication |
|---|---|---|---|
| Amide Coupling | Chiral Carboxylic Acid (e.g., (S)-Ibuprofen) | Diastereomeric Amides | Allows for the synthesis of specific diastereomers and can be used for chiral resolution. |
| Reductive Amination | Prochiral Ketone (e.g., Acetophenone) | Chiral Secondary Amine | The inherent chirality of the oxolane moiety could influence the stereochemical outcome at the newly formed stereocenter. |
This table is illustrative and based on general principles of organic synthesis, as specific reaction data for this compound is not available.
Precursor in the Synthesis of Complex Natural Products or Advanced Intermediates
Substituted tetrahydrofuran (B95107) rings are a common motif in a wide array of natural products, including polyether antibiotics, acetogenins, and various alkaloids. The specific substitution pattern of this compound could make it a valuable precursor for the synthesis of such complex molecules.
For example, the total synthesis of natural products often involves a convergent strategy where complex fragments are synthesized independently and then coupled together. This compound could serve as one of these key fragments. The amine group can be used as a point of attachment or can be transformed into other functional groups as required by the synthetic route.
Research Findings (Analogous Systems): Studies on the synthesis of natural products like nonactic acid (a component of the macrotetrolide antibiotic nonactin) have utilized substituted tetrahydrofuran derivatives as key starting materials. The stereochemistry of the substituents on the tetrahydrofuran ring is crucial for the biological activity of the final product. By analogy, a stereochemically defined building block like this compound could streamline the synthesis of novel bioactive compounds.
Role in Combinatorial Chemistry and Synthesis of Compound Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules (a compound library). The structure of this compound is well-suited for this purpose. The amine group serves as a versatile scaffold point for diversification.
By reacting this compound with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, a library of compounds with a common core structure but varied peripheral groups can be generated. This allows for the systematic exploration of the structure-activity relationship (SAR) of a potential drug lead.
Table 2: Illustrative Library Synthesis
| Core Scaffold | Reagent Class | Number of Reagents | Potential Library Size |
|---|---|---|---|
| This compound | Carboxylic Acids | 100 | 100 Amides |
| This compound | Aldehydes (for reductive amination) | 50 | 50 Secondary Amines |
This table provides a hypothetical example of how this compound could be used in the generation of a compound library.
Application as a Ligand in Catalysis or Coordination Chemistry (if applicable)
Chiral amines are widely used as ligands in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. The nitrogen atom of the amine in this compound possesses a lone pair of electrons that can coordinate to a metal. The stereocenters on the oxolane ring would then create a well-defined chiral pocket around the metal, potentially enabling high levels of enantioselectivity in catalyzed reactions.
Furthermore, the oxygen atom of the tetrahydrofuran ring could also participate in coordination, making this compound a potential bidentate N,O-ligand. Such bidentate ligands often form more stable and rigid complexes with metal catalysts, which can lead to improved catalytic activity and selectivity.
Potential Catalytic Applications:
Asymmetric Hydrogenation: As a ligand for rhodium or ruthenium catalysts in the enantioselective hydrogenation of prochiral olefins.
Asymmetric Transfer Hydrogenation: As a ligand for iridium or rhodium in the reduction of ketones and imines.
Asymmetric Michael Additions: As a ligand for various transition metals to catalyze the enantioselective addition of nucleophiles to α,β-unsaturated compounds.
Development of Novel Synthetic Methodologies Using this compound as a Key Reagent
The unique structural features of this compound could inspire the development of novel synthetic methodologies. For instance, its use as a chiral auxiliary is a plausible application. In this role, the compound would be temporarily attached to a prochiral substrate, guide a stereoselective transformation on that substrate, and then be cleaved off, having imparted its chirality.
Another area of potential development is in organocatalysis. Chiral amines can act as catalysts in their own right, without the need for a metal. For example, they can form chiral enamines or iminium ions with carbonyl compounds, which then undergo enantioselective reactions. The specific steric and electronic properties of this compound could lead to unique reactivity and selectivity in such transformations.
Emerging Research Directions and Future Outlook
Sustainable Synthesis of 2,4,5-Trimethyloxolan-3-amine and its Derivatives
The principles of green chemistry are increasingly integral to modern synthetic strategies, emphasizing the reduction of waste, use of renewable feedstocks, and employment of safer solvents and catalysts. The sustainable synthesis of a substituted oxolane amine like this compound would prioritize these principles. A key area of development is the use of bio-based starting materials. For instance, the solvent 2,2,5,5-tetramethyloxolane (TMO), a related cyclic ether, has been successfully synthesized from bio-based feedstocks like methyl levulinate, a derivative of sugar dehydration byproducts mdpi.com. This approach, involving Grignard reactions followed by cyclodehydration, showcases a viable pathway for producing oxolane cores from renewable sources mdpi.com.
Furthermore, the choice of solvent and catalyst plays a critical role in the sustainability of a synthetic route. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming the crucial carbon-nitrogen bond in amine synthesis maynoothuniversity.ienih.gov. Research has demonstrated that sustainable solvents like TMO can effectively replace hazardous solvents like toluene (B28343) in these reactions, sometimes even leading to higher yields, particularly when using bases like cesium carbonate maynoothuniversity.ie. The application of these established, greener methodologies could pave the way for the efficient and environmentally responsible production of this compound and its derivatives. Future work will likely focus on developing catalytic systems with lower metal loadings and exploring enzymatic routes to further enhance the sustainability profile.
Table 1: Comparison of Solvents for Buchwald-Hartwig Amination
| Solvent | Typical Base | Advantages | Disadvantages |
|---|---|---|---|
| Toluene | NaOt-Bu | Well-established, effective for a wide range of substrates. | Petroleumbased, associated with safety and toxicological hazards. maynoothuniversity.ie |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
There are two primary applications of AI in this context:
Forward-Reaction Prediction : These models predict the likely products and yields of a reaction given a set of starting materials and conditions. This can help chemists avoid unpromising routes and prioritize experiments with a higher probability of success. nih.govjetir.org
Retrosynthesis Planning : AI tools can propose entire synthetic routes to a target molecule by working backward from the final product. This aids in the discovery of novel and more efficient pathways that may not be immediately obvious to a human chemist.
For the synthesis of this compound, an ML model could be used to screen a wide array of catalysts, ligands, bases, and solvents for a key C-N bond-forming step, predicting the conditions that would maximize yield and minimize byproducts. This data-driven approach reduces the need for extensive, time-consuming experimental screening and can shorten development timelines by months. researchgate.net
Table 2: Machine Learning Parameters for Optimizing the Synthesis of this compound
| Parameter Category | Specific Variables | Role in Optimization |
|---|---|---|
| Reactants | Structure of oxolane precursor, Aminating agent | Determines core reactivity and potential for side reactions. |
| Catalyst System | Palladium precursor, Ligand structure | Influences catalytic cycle efficiency and selectivity. researchgate.net |
| Reaction Conditions | Solvent, Base, Temperature, Reaction time | Affects reaction rate, equilibrium position, and stability of intermediates. |
| Output | Predicted Yield (%), Impurity Profile | The target variables for the model to predict and optimize. rjptonline.org |
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deep understanding of a chemical reaction requires knowledge of its kinetics, intermediates, and the influence of various parameters in real-time. Advanced in-situ spectroscopic techniques provide a window into the reacting mixture, allowing for continuous monitoring without the need for sampling. mt.comspectroscopyonline.com The application of these methods to the synthesis of this compound would offer invaluable insights for process optimization, ensuring consistency, and enhancing safety.
Several in-situ techniques are particularly relevant:
FTIR and Raman Spectroscopy : These vibrational spectroscopy methods are ideal for tracking changes in functional groups. mt.commdpi.com For example, in a reductive amination route, FTIR could monitor the disappearance of the ketone C=O stretch and the appearance of the C-N and N-H vibrations of the amine product. mt.com
NMR Spectroscopy : In-situ NMR can provide detailed structural information about all species present in the reaction vessel, making it a powerful tool for identifying transient intermediates and elucidating reaction mechanisms. mdpi.com
UV-Vis Spectroscopy : This technique is useful for monitoring reactions involving colored species or changes in conjugation, which might be relevant when using certain palladium catalysts or derivatizing the amine with chromophoric groups. mdpi.com
By combining data from these techniques, a comprehensive kinetic and mechanistic profile of the synthesis can be developed. This information is critical for scaling up the reaction from the laboratory to industrial production, ensuring robust and reproducible outcomes. mt.com
Table 3: Application of In-Situ Spectroscopy to Synthesis Monitoring
| Spectroscopic Technique | Information Gained | Example Application in Synthesis of this compound |
|---|---|---|
| FTIR (Fourier-Transform Infrared) | Real-time concentration of functional groups. nih.gov | Tracking the conversion of a ketone precursor to the final amine product. |
| Raman Spectroscopy | Complements FTIR, excellent for non-polar bonds and aqueous solutions. mdpi.com | Monitoring catalyst structure or reactions in aqueous media. |
| NMR (Nuclear Magnetic Resonance) | Detailed structural elucidation of reactants, intermediates, and products. mdpi.com | Identifying and characterizing transient intermediates to confirm the reaction mechanism. |
Exploration of Conformational Diversity in Complex Molecular Architectures
The this compound structure possesses significant stereochemical complexity. The oxolane (tetrahydrofuran) ring is not planar and adopts puckered conformations, typically described as "envelope" and "twist" forms, to relieve angular and torsional strain. iscnagpur.ac.in The presence of four substituents on this flexible ring leads to a rich landscape of stereoisomers and conformers.
The relative orientations of the methyl and amine groups (cis/trans) define a set of diastereomers. For each diastereomer, the five-membered ring can pucker, and the molecule can undergo ring-flipping between different conformations. In these conformations, the substituents occupy pseudo-axial and pseudo-equatorial positions. The stability of a given conformer is dictated by steric interactions between these groups. Drawing parallels with the well-studied cyclohexane (B81311) system, conformations that place bulkier substituents in pseudo-equatorial positions are generally more stable, as this minimizes unfavorable steric clashes analogous to 1,3-diaxial interactions. libretexts.orglibretexts.org
Understanding this conformational diversity is crucial, as the three-dimensional shape of a molecule dictates its biological activity and material properties. Future research will likely involve a combination of computational modeling (e.g., Density Functional Theory) and experimental techniques like NMR spectroscopy (using nuclear Overhauser effect measurements) to determine the preferred conformations and the energy barriers between them.
Table 4: Factors Influencing Conformational Preference
| Interaction Type | Description | Influence on Stability |
|---|---|---|
| Angular Strain | Deviation from ideal sp3 bond angles within the ring. | A primary reason for the ring's non-planar structure. iscnagpur.ac.in |
| Torsional Strain | Eclipsing interactions between substituents on adjacent carbons. | Minimized in puckered conformations. iscnagpur.ac.in |
| Steric Strain | Repulsive interactions between bulky groups (e.g., pseudo-axial substituents). | Conformations that place large groups in pseudo-equatorial positions are favored. libretexts.org |
Design of Novel Scaffolds Featuring the 2,4,5-Trimethyloxolane Core for Chemical Material Science
The 2,4,5-trimethyloxolane core represents a well-defined, non-planar, and stereochemically rich scaffold. The primary amine group serves as a versatile chemical handle, allowing this core to be incorporated into larger, more complex structures for applications in material science.
Potential future applications include:
Polymers : The amine functionality can be used as a monomer in polymerization reactions to create novel polyamides, polyimines, or polyurethanes. The rigid and three-dimensional nature of the oxolane scaffold could impart unique thermal, mechanical, or morphological properties to the resulting polymers.
Covalent Organic Frameworks (COFs) : The amine group is a key functional group for forming the imine linkages that constitute many COFs. ossila.com Using a chiral, stereochemically defined building block like this compound could lead to the creation of chiral COFs with potential applications in asymmetric catalysis or enantioselective separations.
Functional Materials : By attaching photoactive or electronically active groups to the amine, it may be possible to design new materials for organic electronics. While the oxolane core itself is not conjugated, it can serve as a rigid framework to control the spatial arrangement of functional moieties, influencing the bulk properties of the material. For example, triphenylamine (B166846) derivatives are widely used as hole-transporting materials in OLEDs and as linkers for COFs, highlighting the utility of amine-containing scaffolds in this field. ossila.com
The exploration of this scaffold in material science remains a largely untapped area, offering significant opportunities for the discovery of new materials with tailored properties.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 2,4,5-Trimethyloxolan-3-amine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in a cool (2–8°C), dry environment in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Hazard Classification : Based on structurally related amines, anticipate acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (Category 3) .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Reductive Amination : React 2,4,5-trimethyloxolan-3-one with ammonia or ammonium acetate in the presence of NaBH₃CN or H₂/Pd-C. Yields typically range from 60–75% under optimized conditions .
- Grignard Addition : Use methylmagnesium bromide on a protected oxolan-3-amine precursor, followed by deprotection. Requires anhydrous conditions and low temperatures (−20°C) .
- Table: Comparison of Methods :
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Reductive Amination | 60–75 | ≥95 | Byproduct formation |
| Grignard Addition | 50–65 | ≥90 | Moisture sensitivity |
Q. Which spectroscopic techniques are optimal for structural elucidation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl group positions and oxolane ring conformation. For example, ¹H NMR peaks at δ 1.2–1.5 ppm (methyl groups) and δ 3.5–4.0 ppm (oxolane protons) .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and oxolane C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity of derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric synthesis. For example, (R)-BINAP/Pd achieves >90% enantiomeric excess (ee) in hydrogenation reactions .
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. Solvent systems like hexane/isopropanol (90:10) improve separation .
- Kinetic Resolution : Optimize reaction temperature (−10°C to 25°C) and stoichiometry to favor one enantiomer during nucleophilic substitutions .
Q. How can contradictions in reported bioactivity data of analogs be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from varying HeLa vs. HEK293 cell viability protocols .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that influence bioactivity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target binding affinities and rule out off-target effects .
Q. How does steric hindrance influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric Maps : Generate DFT-based steric maps (e.g., using Gaussian 09) to analyze methyl group spatial effects. The 2,4,5-trimethyl configuration reduces accessibility to the amine group, slowing SN₂ reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) mitigate steric hindrance by stabilizing transition states. Rate constants increase by 30–40% compared to THF .
- Table: Reactivity Trends :
| Substrate | Solvent | k (s⁻¹) | Steric Parameter (ų) |
|---|---|---|---|
| This compound | DMF | 0.045 | 12.7 |
| Non-methylated analog | DMF | 0.12 | 8.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
